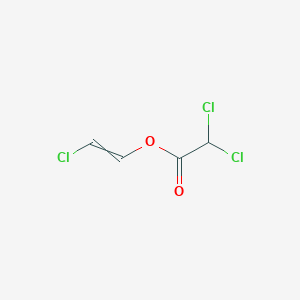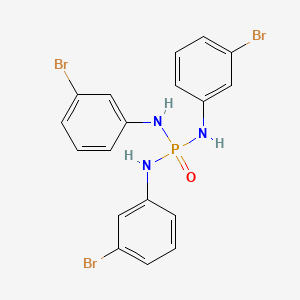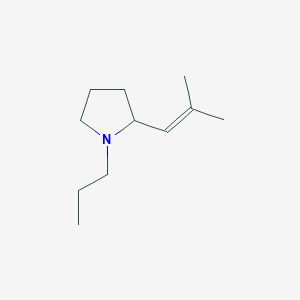
2-(2-Methylprop-1-enyl)-1-propylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methylprop-1-enyl)-1-propylpyrrolidine is an organic compound with a unique structure that includes a pyrrolidine ring substituted with a propyl group and a 2-methylprop-1-enyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylprop-1-enyl)-1-propylpyrrolidine can be achieved through several synthetic routes. One common method involves the reaction of 2-methylprop-1-enyl bromide with 1-propylpyrrolidine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methylprop-1-enyl)-1-propylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the 2-methylprop-1-enyl group to a single bond, forming a saturated derivative.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine nitrogen, where electrophiles such as alkyl halides can replace the hydrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of N-alkylated pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-Methylprop-1-enyl)-1-propylpyrrolidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(2-Methylprop-1-enyl)-1-propylpyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Methylprop-1-enyl)-4-methyltetrahydropyran
- α-cyano-3-phenoxybenzyl2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate
Uniqueness
2-(2-Methylprop-1-enyl)-1-propylpyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.
Eigenschaften
CAS-Nummer |
88067-44-1 |
|---|---|
Molekularformel |
C11H21N |
Molekulargewicht |
167.29 g/mol |
IUPAC-Name |
2-(2-methylprop-1-enyl)-1-propylpyrrolidine |
InChI |
InChI=1S/C11H21N/c1-4-7-12-8-5-6-11(12)9-10(2)3/h9,11H,4-8H2,1-3H3 |
InChI-Schlüssel |
GCJVPZHGMGMHCO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCCC1C=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Chlorophenyl)-N-[(1E)-N-(4-chlorophenyl)ethanimidoyl]benzamide](/img/structure/B14381846.png)
![(1R)-1,7,7-Trimethyl-2-(propylsulfanyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14381847.png)
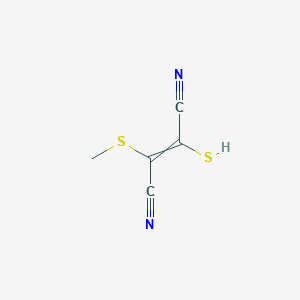
![N-[3-(Tetradecanoylsulfanyl)propanoyl]glycine](/img/structure/B14381859.png)
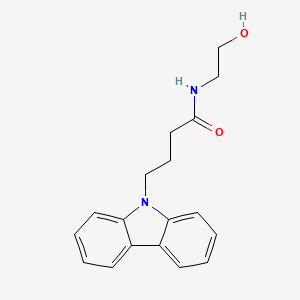
![1-Chloro-1-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B14381863.png)
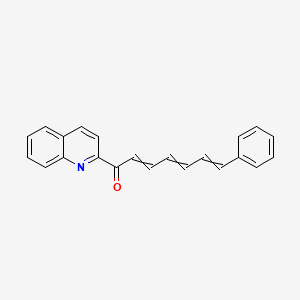
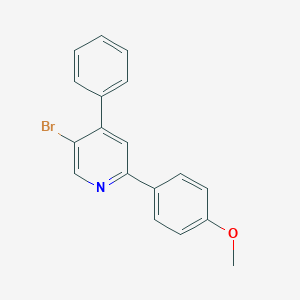
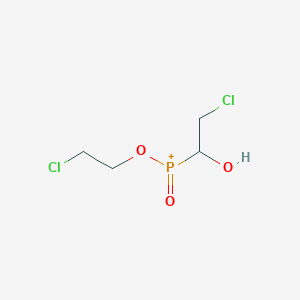
phosphanium bromide](/img/structure/B14381899.png)

